molecular formula C21H18BrN3 B11943594 N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide CAS No. 853344-30-6

N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide

Cat. No.: B11943594
CAS No.: 853344-30-6
M. Wt: 392.3 g/mol
InChI Key: LGSMQOQYHRHADI-UHFFFAOYSA-N
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Description

N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide is a chemical compound with the molecular formula C21H18BrN3 It is a derivative of quinazoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide typically involves the reaction of 2-phenyl-4-quinazolinamine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-phenyl-4-quinazolinamine: A closely related compound without the hydrobromide group.

    N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine: A derivative with a methoxy group on the benzyl moiety.

    N-Isopropyl-2-phenyl-4-quinazolinamine: A compound with an isopropyl group instead of the benzyl group.

Uniqueness

N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the hydrobromide group can influence its solubility, stability, and reactivity, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

853344-30-6

Molecular Formula

C21H18BrN3

Molecular Weight

392.3 g/mol

IUPAC Name

N-benzyl-2-phenylquinazolin-4-amine;hydrobromide

InChI

InChI=1S/C21H17N3.BrH/c1-3-9-16(10-4-1)15-22-21-18-13-7-8-14-19(18)23-20(24-21)17-11-5-2-6-12-17;/h1-14H,15H2,(H,22,23,24);1H

InChI Key

LGSMQOQYHRHADI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br

Origin of Product

United States

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